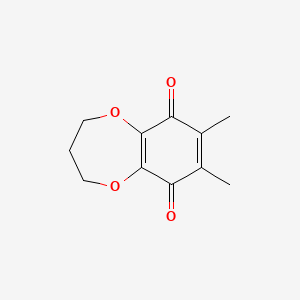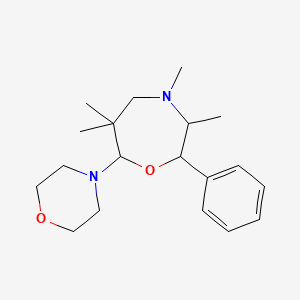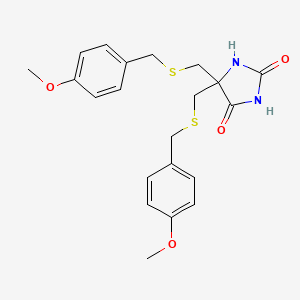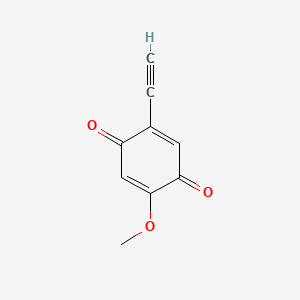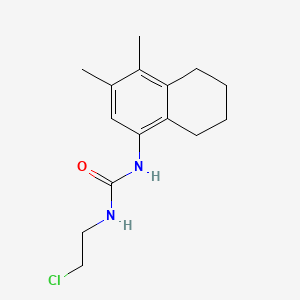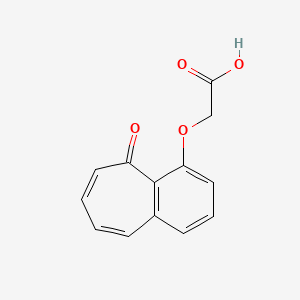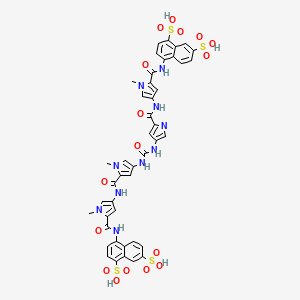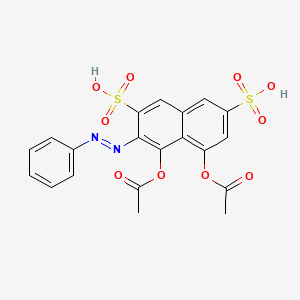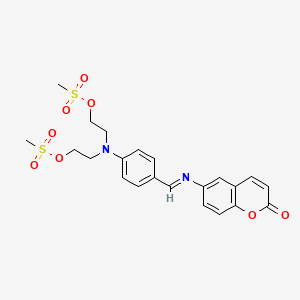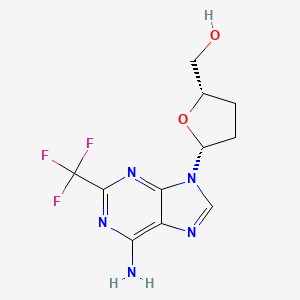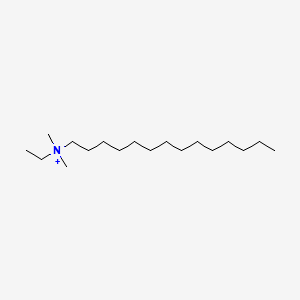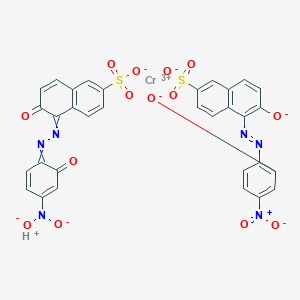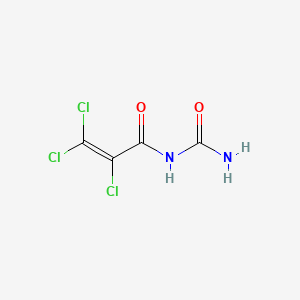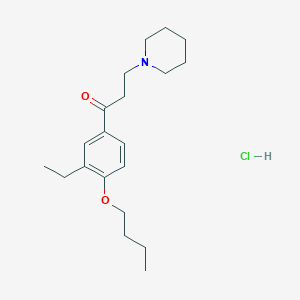
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C18H27NO2.HCl. It is primarily used as a local anesthetic in dental procedures and minor surgeries.
準備方法
Synthetic Routes and Reaction Conditions: The compound is synthesized through the condensation of p-butoxyacetophenone with formaldehyde and piperidine hydrochloride. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the piperidino group
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a local anesthetic in biological research, particularly in studies involving pain management. Medicine: Dyclonine hydrochloride is used as a topical anesthetic in dental procedures and minor surgeries. Industry: It is employed in the pharmaceutical industry for the production of various anesthetic formulations.
作用機序
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride exerts its anesthetic effects by blocking sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This results in a temporary loss of sensation in the area where the compound is applied.
Molecular Targets and Pathways Involved:
Sodium channels in neuronal membranes
Nerve impulse conduction pathways
類似化合物との比較
Lidocaine
Bupivacaine
Procaine
Uniqueness: 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride is unique in its chemical structure, which includes a butoxy group and a piperidino group. This structure contributes to its specific anesthetic properties and distinguishes it from other local anesthetics like lidocaine and bupivacaine.
特性
CAS番号 |
26860-29-7 |
|---|---|
分子式 |
C20H32ClNO2 |
分子量 |
353.9 g/mol |
IUPAC名 |
1-(4-butoxy-3-ethylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-5-15-23-20-10-9-18(16-17(20)4-2)19(22)11-14-21-12-7-6-8-13-21;/h9-10,16H,3-8,11-15H2,1-2H3;1H |
InChIキー |
LDRZCWICTGGZLC-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CCN2CCCCC2)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


